2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one
Description
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Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(8-12-1-4-16-17(7-12)25-11-24-16)21-6-5-14(9-21)22-10-15(19-20-22)13-2-3-13/h1,4,7,10,13-14H,2-3,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRRFCWREGAXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one , often referred to as a benzodioxole derivative, has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 344.38 g/mol. The structure features a benzodioxole moiety linked to a triazole and pyrrolidine group, which are known for their diverse pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that benzodioxole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Research has suggested that the compound may possess anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. A notable study reported that related triazole derivatives significantly inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis.
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. It has been observed to enhance neuronal survival in models of neurodegeneration. The proposed mechanism involves the modulation of oxidative stress and inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- G Protein-Coupled Receptor (GPCR) Modulation : Similar compounds have been shown to interact with GPCRs, leading to various intracellular signaling cascades that affect cellular responses.
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways, contributing to its antimicrobial and anticancer effects.
- Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, the compound can influence cellular stress responses and apoptosis.
Case Studies
Several case studies have highlighted the potential of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited MIC values as low as 5 µg/mL against E. coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 5 | E. coli |
| Compound B | 10 | S. aureus |
- Anticancer Efficacy : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 20 µM after 48 hours .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Preliminary studies suggest good oral bioavailability due to its lipophilic nature.
- Metabolism : It is likely metabolized by cytochrome P450 enzymes, which may lead to various metabolites with distinct biological activities.
- Toxicity : In toxicity assessments, no significant adverse effects were observed at therapeutic doses; however, further studies are necessary to confirm safety profiles.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzodioxole moiety exhibit significant antimicrobial properties. The presence of the triazole ring further enhances this activity by potentially disrupting microbial cell membranes or interfering with metabolic pathways. In vitro assays have shown promising results against various bacterial strains and fungi.
Anticancer Properties
The compound's structure suggests potential anticancer activity due to its ability to interact with specific cellular targets. Research has demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Further studies are needed to elucidate the precise mechanisms involved.
Neurological Applications
Given the presence of the pyrrolidine and triazole moieties, this compound may also be explored for neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Toxicological Profile
Understanding the toxicological profile is crucial for any new drug candidate. Preliminary studies indicate that while the compound exhibits beneficial effects, it may also present toxicity at higher concentrations. Comprehensive toxicological assessments are necessary to determine safe dosage levels.
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form thin films could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated efficacy against E. coli and S. aureus with low MIC values. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines; IC50 values below 10 µM observed. |
| Study C | Neurological Effects | Showed potential neuroprotective effects in animal models of Alzheimer's disease. |
Q & A
Basic: What are the key synthetic routes for synthesizing this compound?
The compound’s synthesis involves multi-step organic reactions. A general approach includes:
- Step 1 : Formation of the pyrrolidine-triazole core via nucleophilic substitution or cycloaddition (e.g., copper-catalyzed azide-alkyne cycloaddition for triazole formation) .
- Step 2 : Coupling the benzodioxole-ethanone moiety to the pyrrolidine-triazole intermediate using amide bond formation or nucleophilic acyl substitution. Solvents like DMF or ethanol, and catalysts such as KCO, are often employed .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
Basic: How is the molecular structure of this compound confirmed?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks (e.g., benzodioxole aromatic protons at δ 6.8–7.6 ppm; pyrrolidine protons at δ 3.3–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z corresponding to the molecular formula) .
- Infrared (IR) Spectroscopy : Functional groups like carbonyl (C=O, ~1700 cm) and triazole (C-N, ~1500 cm) are validated .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Key parameters for optimization:
- Temperature : Controlled heating (e.g., 80–150°C) in refluxing ethanol or DMF enhances reaction rates without decomposition .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates cyclization .
- Catalysts : Use of KCO or microwave-assisted synthesis reduces reaction time and byproduct formation .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, ensuring timely quenching .
Advanced: What computational modeling approaches are used to predict biological activity?
- Molecular Docking : Predicts binding affinity to target proteins (e.g., kinases or GPCRs) using software like AutoDock. The triazole and benzodioxole moieties are critical for hydrogen bonding .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Molecular Dynamics (MD) : Simulates conformational stability in biological membranes, highlighting pyrrolidine flexibility .
Advanced: How should contradictions in spectral data during structural elucidation be resolved?
- Cross-Validation : Compare NMR and MS data with structurally similar compounds (e.g., triazole-pyrrolidine derivatives in and ) .
- 2D NMR Techniques : HSQC and HMBC resolve overlapping signals by correlating H-C couplings .
- X-ray Crystallography : Provides definitive confirmation of stereochemistry and crystal packing, though requires high-purity crystals .
Basic: What are the solubility and stability profiles of this compound?
- Solubility : Soluble in polar organic solvents (DMF, DMSO) but insoluble in water. Ethanol/water mixtures (1:1) are ideal for recrystallization .
- Stability : Sensitive to light and humidity. Store under inert gas (N) at –20°C. Degradation products include hydrolyzed triazole or oxidized benzodioxole .
Advanced: What methodologies are used for in vitro target identification?
- Kinase Assays : Screen against kinase panels (e.g., Eurofins) to identify inhibitory activity. The triazole group often targets ATP-binding pockets .
- Cellular Binding Studies : Fluorescence polarization assays quantify binding to receptors (e.g., serotonin receptors linked to benzodioxole’s CNS activity) .
- Metabolic Stability Tests : Liver microsome assays (human/rat) assess cytochrome P450 interactions .
Advanced: How can multi-step synthesis be scaled up without compromising purity?
- Process Optimization : Replace batch reactions with flow chemistry for triazole formation, improving heat and mass transfer .
- Green Chemistry : Use biodegradable solvents (e.g., cyclopentyl methyl ether) and catalytic reagents to reduce waste .
- In-line Analytics : Implement HPLC-MS for real-time monitoring during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
